(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate
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Overview
Description
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is a complex organosulfur compound. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a sulfonium ion, which is a sulfur atom bonded to three organic groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate typically involves the reaction of 3,4-dimethylphenyl sulfide with fluoromethyl phenyl sulfoxide. This reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which facilitates the formation of the sulfonium ion. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted sulfonium salts.
Scientific Research Applications
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The compound’s molecular targets include nucleophiles such as amines, thiols, and other electron-rich species. The pathways involved in its reactions often include nucleophilic attack on the sulfonium ion, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Monofluoromethyl phenyl sulfoxide
- Trifluoromethyl phenyl sulfone
Uniqueness
(3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium trifluoromethyl sulfate is unique due to the presence of both fluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C16H16F4O4S2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;trifluoromethyl sulfate |
InChI |
InChI=1S/C15H16FS.CHF3O4S/c1-12-8-9-15(10-13(12)2)17(11-16)14-6-4-3-5-7-14;2-1(3,4)8-9(5,6)7/h3-10H,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
SFVQJZKVVOVNOD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[S+](CF)C2=CC=CC=C2)C.C(OS(=O)(=O)[O-])(F)(F)F |
Origin of Product |
United States |
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